![molecular formula C24H20O5 B3970850 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-biphenylylacetate](/img/structure/B3970850.png)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-biphenylylacetate
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-biphenylylacetate is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as BDP-1 and is a synthetic molecule that has been found to have potential applications in various fields such as medicinal chemistry, drug design, and pharmacology.
Mechanism of Action
The mechanism of action of BDP-1 is not yet fully understood. However, it is believed that BDP-1 exerts its effects by modulating the activity of various enzymes and receptors in the body. BDP-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. BDP-1 has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel, which plays a key role in the transmission of pain signals.
Biochemical and Physiological Effects
BDP-1 has been shown to exhibit a range of biochemical and physiological effects. In animal models, BDP-1 has been shown to exhibit anti-inflammatory and analgesic effects, as well as anti-cancer effects. BDP-1 has also been shown to modulate the activity of various ion channels, which could have implications for the treatment of pain and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP-1 is its synthetic nature, which allows for easy modification and optimization of its chemical structure. BDP-1 is also relatively easy to synthesize, with a yield of around 70%. However, one of the main limitations of BDP-1 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on BDP-1. One potential direction is the development of new drugs based on the structure of BDP-1 for the treatment of pain and inflammation. Another potential direction is the investigation of the effects of BDP-1 on other ion channels and receptors in the body, which could have implications for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BDP-1 and its potential applications in various fields of scientific research.
Scientific Research Applications
BDP-1 has been found to have potential applications in various fields of scientific research. One of the most significant applications of BDP-1 is in medicinal chemistry and drug design. BDP-1 has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. BDP-1 has also been found to have potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(4-phenylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c25-21(20-10-11-22-23(15-20)28-13-12-27-22)16-29-24(26)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-11,15H,12-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOOTAYPMRDSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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